

# Application Notes and Protocols: Electrocatalytic Synthesis of Bis(spiropyrazolone)cyclopropanes

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## Compound of Interest

Compound Name: *Bispyrazolone*

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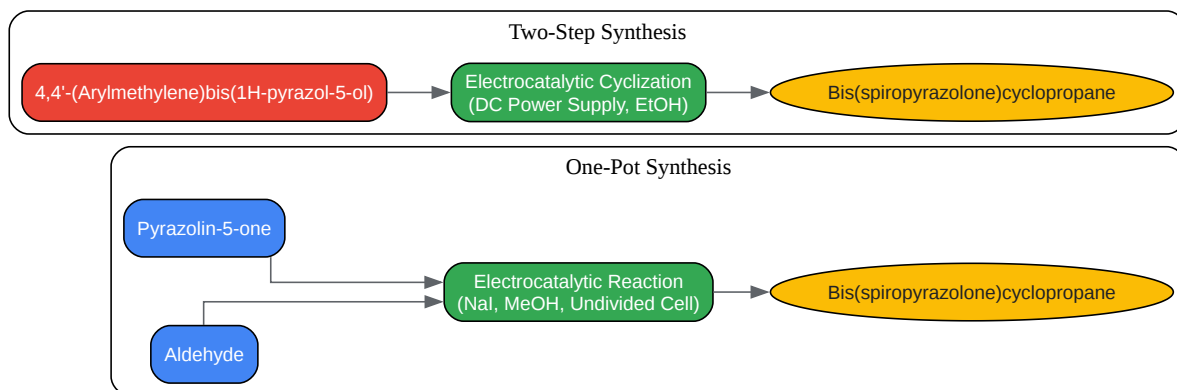
These application notes provide detailed protocols for the synthesis of bis(spiropyrazolone)cyclopropanes via electrocatalytic cyclization. This innovative approach offers an efficient and stereoselective route to a class of compounds with significant potential in medicinal chemistry, including applications against leishmaniasis.[1] Two primary methodologies are presented: a one-pot synthesis directly from aldehydes and pyrazolin-5-ones, and a two-step synthesis involving the pre-formation of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) followed by electrochemical cyclization.

## Core Concepts and Applications

Bis(spiropyrazolone)cyclopropanes are heterocyclic compounds featuring a spiro-fused cyclopropane ring linking two pyrazolone moieties. This structural motif is of interest in drug discovery due to the diverse biological activities associated with pyrazole derivatives.[1] The electrocatalytic method described herein provides a green and efficient alternative to traditional synthetic routes, often proceeding under mild conditions with good to excellent yields. The synthesized compounds have been screened for various biological activities, including their potential as therapeutic agents against leishmaniasis.[1]

## Experimental Workflows

The synthesis of bis(spiropyrazolone)cyclopropanes can be achieved through two primary electrocatalytic routes, each with distinct advantages. The selection of the appropriate workflow may depend on the availability of starting materials and the desired scale of the reaction.



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**Figure 1:** Comparative workflows for the one-pot and two-step electrocatalytic synthesis of bis(spiropyrazolone)cyclopropanes.

## Protocol 1: One-Pot Electrocatalytic Synthesis from Aldehydes and Pyrazolin-5-one

This protocol details a direct, stereoselective transformation of aldehydes and two equivalents of a pyrazolin-5-one into (*R,R*)-bis(spiro-2,4-dihydro-3H-pyrazol-3-one)cyclopropanes using sodium iodide as a mediator in an undivided electrochemical cell.[2]

Materials and Equipment:

- Undivided electrochemical cell
- DC power supply

- Platinum or graphite electrodes
- Magnetic stirrer and stir bar
- Aldehyde (1 mmol)
- 1-Phenyl-3-methylpyrazolin-5-one (2 mmol)
- Sodium iodide (NaI) (0.5 mmol)
- Methanol (MeOH), anhydrous (10 mL)
- Standard laboratory glassware for workup and purification
- Filtration apparatus

Procedure:

- Cell Assembly: Assemble the undivided electrochemical cell with two platinum or graphite electrodes (e.g., plates of 5 cm<sup>2</sup> area) placed parallel to each other at a distance of 5 mm.
- Reaction Mixture Preparation: In the electrochemical cell, combine the aldehyde (1 mmol), 1-phenyl-3-methylpyrazolin-5-one (2 mmol), and sodium iodide (0.5 mmol).
- Electrolysis: Add anhydrous methanol (10 mL) to the cell and commence stirring. Apply a constant current of 20 mA. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup: Upon completion of the electrolysis (typically after passing 2 F/mol of electricity), the precipitated product is collected by filtration.
- Purification: The collected solid is washed with cold methanol and dried under vacuum to yield the pure bis(spiropyrazolone)cyclopropane.

## Protocol 2: Two-Step Synthesis via Electrocatalytic Cyclization of 4,4'-(Arylmethylene)bis(1H-pyrazol-5-

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This protocol involves the initial synthesis of a 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol) intermediate, followed by its electrocatalytic cyclization.[\[1\]](#)

### Part A: Synthesis of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)[\[1\]](#)

#### Materials:

- Aromatic aldehyde (0.4 mmol)
- 3-Methyl-1-phenyl-2-pyrazolin-5-one (0.8 mmol)
- 1 M Sodium acetate (NaOAc) solution (40.2  $\mu$ L)
- 70% Ethanol (EtOH) in water (4 mL)
- Standard laboratory glassware

#### Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve the aromatic aldehyde (0.4 mmol) and 3-methyl-1-phenyl-2-pyrazolin-5-one (0.8 mmol) in 70% ethanol (4 mL).
- **Catalysis:** Add the 1 M sodium acetate solution (40.2  $\mu$ L) to the mixture and stir at room temperature.
- **Precipitation and Filtration:** Monitor the reaction by TLC. Once complete, add water to achieve a 50% ethanol concentration. The resulting precipitate is collected by filtration, washed with 50% ethanol, and dried to yield the pure product.

### Part B: Electrocatalytic Cyclization[\[1\]](#)

#### Materials and Equipment:

- 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) (from Part A)
- Ethanol (as solvent)

- DC power supply (6 V, 800 mA)
- Electrochemical cell (details not specified, a beaker-type cell with platinum or graphite electrodes is suitable)
- Filtration apparatus

#### Procedure:

- **Electrolysis Setup:** Prepare a solution of the 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) in ethanol in an electrochemical cell.
- **Electrolysis:** Apply a constant voltage of 6 V and a current of 800 mA using the DC power supply. The reaction progress can be monitored by TLC.
- **Product Isolation:** Upon completion, the product often precipitates from the solution. The pure bis(spiropyrazolone)cyclopropane is isolated by filtration.

## Quantitative Data

The yields of bis(spiropyrazolone)cyclopropanes are influenced by the substituents on the aromatic aldehyde. The following tables summarize the reported yields for various derivatives synthesized via the two-step method.

Table 1: Synthesis of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)[1]

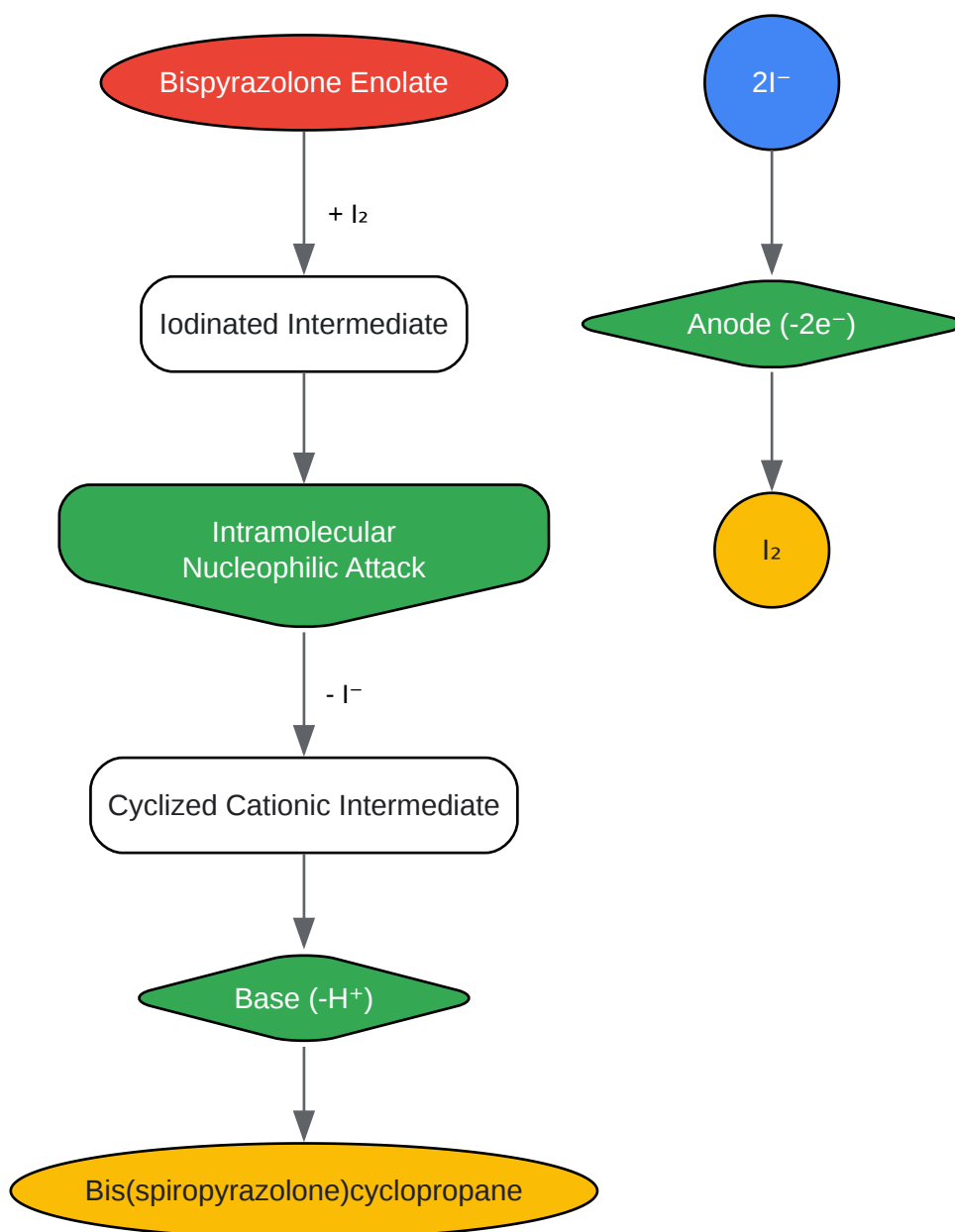
Entry	Ar-group (Substituent)	Yield (%)
1	4-F-C <sub>6</sub> H <sub>4</sub>	85
2	4-Cl-C <sub>6</sub> H <sub>4</sub>	87
3	4-Br-C <sub>6</sub> H <sub>4</sub>	70
4	4-NO <sub>2</sub> -C <sub>6</sub> H <sub>4</sub>	84
5	2,4-diCl-C <sub>6</sub> H <sub>3</sub>	64

Table 2: Electrocatalytic Cyclization to Bis(spiropyrazolone)cyclopropanes[1]

Entry	Ar-group (Substituent)	Yield (%)
1	4-F-C <sub>6</sub> H <sub>4</sub>	75
2	4-Cl-C <sub>6</sub> H <sub>4</sub>	78
3	4-Br-C <sub>6</sub> H <sub>4</sub>	65
4	4-NO <sub>2</sub> -C <sub>6</sub> H <sub>4</sub>	80
5	2,4-diCl-C <sub>6</sub> H <sub>3</sub>	72

## Proposed Reaction Mechanism

The electrocatalytic cyclization is proposed to proceed via an iodide-mediated pathway. The mechanism involves the anodic oxidation of iodide to an active iodine species, which then facilitates the intramolecular cyclization.



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**Figure 2:** Proposed mechanism for the iodide-mediated electrocatalytic cyclization of bispyrazolones.

**Mechanism Description:**

- At the anode, iodide ions are oxidized to molecular iodine ( $I_2$ ).
- The enolate form of the 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol) reacts with iodine to form an iodinated intermediate.

- Intramolecular nucleophilic attack of the second pyrazolone enol onto the carbon bearing the iodine atom leads to the formation of the cyclopropane ring and the expulsion of an iodide ion.
- A subsequent deprotonation step yields the final bis(spiropyrazolone)cyclopropane product.

Disclaimer: The provided protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals and electrical equipment. Reaction conditions may require optimization for specific substrates.

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## References

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